molecular formula C9H7NO2 B11918799 2-Methoxy-3H-indol-3-one CAS No. 613-44-5

2-Methoxy-3H-indol-3-one

Cat. No.: B11918799
CAS No.: 613-44-5
M. Wt: 161.16 g/mol
InChI Key: JKJBLIGGCVIZGH-UHFFFAOYSA-N
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Description

2-Methoxy-3H-indol-3-one is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3H-indol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which have significant biological and chemical properties .

Scientific Research Applications

2-Methoxy-3H-indol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3H-indol-3-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-Methoxy-3H-indol-3-one can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-aldehyde: Known for its antimicrobial activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity .

Biological Activity

2-Methoxy-3H-indol-3-one, also known as 2-methoxyindole-3-one, is an indole derivative characterized by a methoxy group at the second position and a carbonyl group at the third position of the indole ring. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The unique structural features of this compound contribute to its potential applications in medicinal chemistry and agriculture.

The chemical formula of this compound is C₉H₇NO₂. Its structure allows for various interactions with biological systems, which is critical for its pharmacological effects. The presence of the methoxy group enhances the reactivity of the indole ring, facilitating interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (Hs578T). The compound demonstrated an IC50 value of approximately 0.075 µM against MCF-7 cells, indicating potent antiproliferative effects at low concentrations .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against S. aureus was reported to be as low as 1 µg/mL, highlighting its potential as a therapeutic agent against antibiotic-resistant bacteria like MRSA .

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further research in the context of neurodegenerative diseases and aging .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes involved in cell signaling pathways related to cancer progression and microbial resistance. For example, it may inhibit tubulin polymerization in cancer cells, leading to apoptosis and reduced cell viability .

Synthesis and Derivatives

Several synthetic routes have been developed to produce this compound. These methods often involve the functionalization of indole derivatives through various chemical reactions such as halogenation and cyclization . Additionally, derivatives of this compound are being explored for enhanced biological activities.

Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
IndoleBasic structure without substituentsFound in many natural products
5-MethoxyindoleMethoxy group at the fifth positionPotentially different biological activities
2-AcetylindoleAcetyl group at the second positionDifferent pharmacological profiles
3-HydroxyindoleHydroxyl group at the third positionExhibits different reactivity patterns

The comparison highlights how substituents on the indole ring significantly influence the biological activities of these compounds.

Case Studies

  • Anticancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 0.075 µM) compared to untreated controls. The study suggested that apoptosis was induced via modulation of Bcl-2 family proteins .
  • Antimicrobial Study : A recent investigation reported that this compound displayed potent activity against Mycobacterium tuberculosis, with an MIC value lower than many conventional antibiotics. This positions the compound as a promising candidate for further development against resistant strains .

Properties

CAS No.

613-44-5

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-methoxyindol-3-one

InChI

InChI=1S/C9H7NO2/c1-12-9-8(11)6-4-2-3-5-7(6)10-9/h2-5H,1H3

InChI Key

JKJBLIGGCVIZGH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C1=O

Origin of Product

United States

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